molecular formula C8H7N3O3 B14888220 Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate

Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B14888220
M. Wt: 193.16 g/mol
InChI Key: NTMSZQJRPFLCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the reaction of pyrazolopyridine derivatives with appropriate reagents. One common method involves the regioselective iodination of pyrazolopyrazinones, followed by carbonylation catalyzed with palladium (Pd) complexes under pressure in methanol (MeOH) solution. This yields the desired methyl ester, which can be further transformed into corresponding carboxylic acids by alkaline hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic processes, such as palladium-catalyzed carbonylation, is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, carboxylic acids, and hydrogenated compounds.

Scientific Research Applications

Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction is facilitated by the compound’s structural similarity to natural substrates, allowing it to fit into the active site and disrupt normal enzymatic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific fusion pattern and the presence of a carboxylate ester group

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 4-oxo-1,5-dihydropyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-9-7(12)4-3-10-11-6(4)5/h2-3H,1H3,(H,9,12)(H,10,11)

InChI Key

NTMSZQJRPFLCRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.